QL-IX-55

Übersicht

Beschreibung

QL-IX-55 ist ein selektiver ATP-kompetitiver Inhibitor des mTOR-Komplexes 1 und 2 (TORC1 und TORC2) von Säugetieren. Es ist bekannt für seine potenten inhibitorischen Wirkungen auf diese Komplexe mit einem IC50-Wert von weniger als 50 Nanomolar sowohl für menschliches als auch für Hefe-TORC1 und TORC2 . Diese Verbindung hat aufgrund ihrer Fähigkeit, die TORC2-abhängige Transkription zu hemmen, erhebliche Aufmerksamkeit erregt, ein Merkmal, das sie von anderen Inhibitoren wie Rapamycin unterscheidet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die wichtigsten Schritte umfassen:

Bildung des Benzo[h][1,6]naphthyridin-2(1H)-on-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Einführung der 6-Aminopyridin-3-yl-Gruppe: Dieser Schritt beinhaltet typischerweise nucleophile Substitutionsreaktionen.

Addition der 4-Fluor-3-(Trifluormethyl)phenyl-Gruppe: Dies wird durch elektrophile aromatische Substitutionsreaktionen erreicht.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Optimierung der Reaktionsbedingungen: Um eine hohe Ausbeute und Reinheit zu gewährleisten, werden Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl optimiert.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, was zu verschiedenen Derivaten führt.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können neue funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile werden verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschungs- und Anwendungszwecke verwendet werden können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Sonde verwendet, um die TORC1- und TORC2-Signalwege zu untersuchen.

Biologie: Wird in Zellassays eingesetzt, um die Auswirkungen der TORC-Hemmung auf das Zellwachstum und die Zellproliferation zu untersuchen.

Medizin: Potenzielle therapeutische Anwendungen in der Krebsbehandlung aufgrund seiner Fähigkeit, Zellwachstums- und Überlebenswege zu hemmen.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf die TORC-Signalwege abzielen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an die ATP-Bindungsstelle von TOR2 bindet und so die Aktivität sowohl von TORC1 als auch von TORC2 hemmt. Diese Hemmung führt zur Unterdrückung von nachgeschalteten Signalwegen, die am Zellwachstum, der Proliferation und dem Überleben beteiligt sind. Die Fähigkeit der Verbindung, die TORC2-abhängige Transkription zu hemmen, unterstreicht ihren einzigartigen Wirkmechanismus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of QL-IX-55 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Formation of the benzo[h][1,6]naphthyridin-2(1H)-one core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the 6-aminopyridin-3-yl group: This step typically involves nucleophilic substitution reactions.

Addition of the 4-fluoro-3-(trifluoromethyl)phenyl group: This is achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of reaction conditions: To ensure high yield and purity, reaction conditions such as temperature, pressure, and solvent choice are optimized.

Purification: Techniques like recrystallization, chromatography, and distillation are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

QL-IX-55 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications .

Wissenschaftliche Forschungsanwendungen

QL-IX-55 has a wide range of scientific research applications, including:

Chemistry: Used as a probe to study the TORC1 and TORC2 signaling pathways.

Biology: Employed in cellular assays to investigate the effects of TORC inhibition on cell growth and proliferation.

Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit cell growth and survival pathways.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the TORC pathways

Wirkmechanismus

QL-IX-55 exerts its effects by binding to the ATP-binding site of TOR2, thereby inhibiting the activity of both TORC1 and TORC2. This inhibition leads to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival. The compound’s ability to inhibit TORC2-dependent transcription further highlights its unique mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rapamycin: Ein allosterischer Inhibitor von TORC1, hemmt aber nicht TORC2.

Torin1: Ein weiterer ATP-kompetitiver Inhibitor von TORC1 und TORC2, ähnlich wie QL-IX-55.

KU-0063794: Ein dualer Inhibitor von TORC1 und TORC2 mit ähnlichen Eigenschaften

Einzigartigkeit von this compound

This compound zeichnet sich durch seine potente Hemmung sowohl von TORC1 als auch von TORC2 und seine Fähigkeit, die TORC2-abhängige Transkription zu hemmen, aus. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der TORC-Signalwege und die Entwicklung neuer Therapeutika .

Biologische Aktivität

QL-IX-55 is a selective ATP-competitive inhibitor targeting the mammalian target of rapamycin complexes 1 and 2 (mTORC1 and mTORC2). This compound has garnered attention for its potential applications in cancer therapy and its role in various biological pathways. This article details the biological activity of this compound, including its mechanism of action, research findings, and comparisons with similar compounds.

This compound functions by binding to the ATP-binding site of mTOR2, effectively inhibiting both mTORC1 and mTORC2. This inhibition disrupts downstream signaling pathways critical for cell growth, proliferation, and survival. The compound's ability to affect TORC2-dependent transcription further distinguishes it from other inhibitors like rapamycin, which only targets mTORC1.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity Type | Description | IC50 Values |

|---|---|---|

| mTORC1 Inhibition | Selective inhibition leading to decreased cell proliferation | <50 nM |

| mTORC2 Inhibition | Inhibition affecting cell survival pathways | <50 nM |

| Cell Growth Effects | Suppression of downstream signaling pathways such as phosphorylation of YPK1 | Not specified |

| Transcriptional Effects | Inhibition of TORC2-dependent transcription | Not specified |

Case Studies

- Cancer Cell Lines : In studies involving various cancer cell lines, this compound demonstrated significant cytotoxicity. For instance, IC50 values were reported to be less than 50 nM across multiple human cancer models, indicating its potential effectiveness as a therapeutic agent.

- Resistance Mechanisms : Research has identified resistant alleles of TOR2 that confer resistance to this compound. These findings were derived from both rational design and unbiased selection strategies, highlighting the need for ongoing research into overcoming resistance mechanisms.

- Comparative Studies : When compared to rapamycin, this compound exhibited superior efficacy in inhibiting both mTOR complexes. Unlike rapamycin, which primarily inhibits mTORC1, this compound's dual inhibition is crucial for comprehensive therapeutic strategies targeting cancer.

Comparison with Similar Compounds

The following table compares this compound with other known inhibitors:

| Compound | Type | mTOR Complex Targeted | IC50 Values |

|---|---|---|---|

| This compound | ATP-competitive inhibitor | mTORC1 and mTORC2 | <50 nM |

| Rapamycin | Allosteric inhibitor | mTORC1 | ~10 nM |

| Torin1 | ATP-competitive inhibitor | mTORC1 and mTORC2 | ~10 nM |

| KU-0063794 | Dual inhibitor | mTORC1 and mTORC2 | ~30 nM |

Eigenschaften

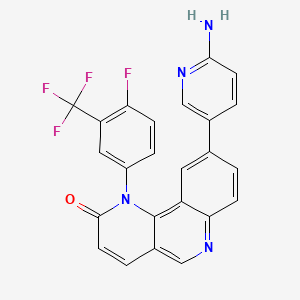

IUPAC Name |

9-(6-aminopyridin-3-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14F4N4O/c25-19-5-4-16(10-18(19)24(26,27)28)32-22(33)8-3-15-12-30-20-6-1-13(9-17(20)23(15)32)14-2-7-21(29)31-11-14/h1-12H,(H2,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRMEHBVJBSIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C3C=CC(=O)N(C3=C2C=C1C4=CN=C(C=C4)N)C5=CC(=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14F4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679908 | |

| Record name | 9-(6-Aminopyridin-3-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223002-54-7 | |

| Record name | 9-(6-Aminopyridin-3-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does QL-IX-55 interact with its target, and what are the downstream effects?

A: this compound acts as a selective ATP-competitive inhibitor of TOR, specifically targeting the ATP-binding site of TOR2. [, ] This interaction effectively inhibits both TOR complex 1 (TORC1) and TORC2. The inhibition of these complexes leads to a blockade of downstream signaling pathways, including the phosphorylation of the substrate YPK1 and the suppression of TORC2-dependent transcription. [, ]

Q2: What is known about the resistance mechanisms associated with this compound?

A: Research has identified resistant alleles of TOR2 that confer resistance to this compound. These resistant alleles were discovered through rational design and unbiased selection strategies, highlighting potential mechanisms by which cells could develop resistance to this inhibitor. [, ]

Q3: How does the activity of this compound compare to that of rapamycin, another known TOR inhibitor?

A: Unlike rapamycin, which primarily inhibits TORC1, this compound exhibits potent inhibitory effects against both TORC1 and TORC2. [, ] This broader inhibitory profile makes this compound a more comprehensive tool for dissecting the complexities of the TOR signaling pathway, particularly in relation to the rapamycin-insensitive functions of TORC2. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.